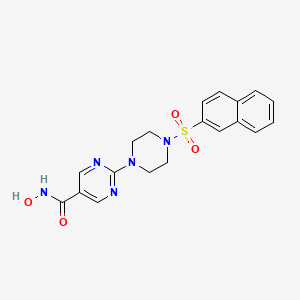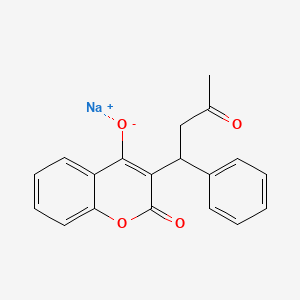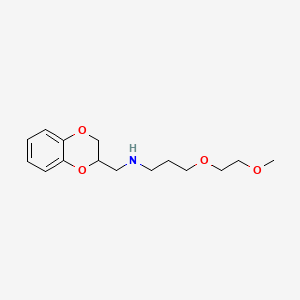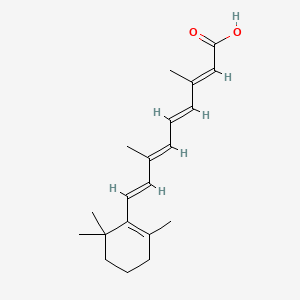
维甲酸
描述
Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A . It is used to treat acne, reduce the appearance of fine lines and dark spots , and is also used in the treatment of a form of leukemia .
Synthesis Analysis
Tretinoin is a vitamin A derivative and an oxidation product in the physiological pathway of vitamin A metabolism . Research advances have enhanced its efficacy and tolerability, along with reducing oxidation and photodegradation .Molecular Structure Analysis
Tretinoin has a molecular formula of C20H28O2 and a molecular weight of 300.4 g/mol . It is a retinoic acid in which all four exocyclic double bonds have E- (trans-) geometry . The possible conformers of tretinoin have been evaluated by systematic rotor search analysis .Chemical Reactions Analysis
Tretinoin is an oxidation product in the physiological pathway of vitamin A metabolism . It has been observed that tretinoin exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It also has an inhibitory effect on proteolytic enzyme release in human neutrophils .Physical And Chemical Properties Analysis
Tretinoin is a yellow to light-orange crystalline powder . It is insoluble and has a density of 1.0597 (rough estimate), a melting point of 180-181 °C (lit.), a boiling point of 381.66°C (rough estimate), and a flashing point of 350.6°C .科学研究应用
Anti-Aging Treatments
Tretinoin is considered the most effective agent with proven anti-aging effects on the skin . It is used in formulations approved as medicines for topical treatment of facial wrinkles . Long-term use of 0.05% tretinoin emollient cream with a once-daily application is a safe and effective treatment .
Treatment of Acne
Tretinoin is used in topical medicines for the treatment of acne . A study found that tazarotene, a retinoid like tretinoin, was significantly more effective in reducing noninflammatory lesion counts and numerically more effective in reducing the total inflammatory lesion count .
Treatment of Hyperpigmentation
Tretinoin is used in topical treatments for hyperpigmentation . It has been found effective in treating hyperpigmented lesions caused by inflammation of the skin .
Nanoformulations
Due to the limitations of conventional formulations, such as instability, low penetration, and potential for skin irritation, novel delivery systems based on nanotechnology are being developed to improve user compliance .
Cosmeceuticals
Tretinoin is also used in cosmeceuticals, which are cosmetic products with bioactive ingredients purported to have medical benefits . However, there is a lack of evidence from properly designed clinical trials to support the claimed efficacy of these retinoids .
Alternatives to Tretinoin
Other retinoids such as tazarotene and adapalene may be considered as potential alternatives for anti-aging treatments . They have clinically evaluated anti-aging effects compared to tretinoin .
作用机制
Target of Action
Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It primarily targets retinoic acid receptors (RARs) , which include alpha, beta, and gamma isotypes . These receptors are part of the nuclear receptor superfamily and play a crucial role in regulating epithelial cell growth and differentiation .
Mode of Action
It is believed to exert its pharmacological actions by binding to and activating rars . This binding and activation lead to changes in the expression levels of hundreds of cellular proteins , affecting multiple pathways involved in acne pathogenesis and promoting the differentiation and maturation of cells .
Biochemical Pathways
Tretinoin influences several biochemical pathways. It stimulates the turnover of epidermal cells, leading to the shedding of the top layer of the skin and promoting the growth of new cells . Additionally, tretinoin acts on melanocytes, the cells responsible for producing melanin, inhibiting melanin synthesis . This action helps in the treatment of hyperpigmentation.
Pharmacokinetics
Tretinoin’s pharmacokinetics reveal that plasma drug exposure declines substantially and rapidly when the drug is administered in a long-term daily regimen . This decline is attributed to several factors, including decreased intestinal absorption, enhanced enzymatic catabolism, and the induction of cytoplasmic retinoic acid binding proteins (CRABP), which leads to increased drug sequestration . The most favored explanation is that continuous tretinoin treatment induces drug catabolism by cytochrome P450 (CYP) enzymes .
Result of Action
Tretinoin exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles . In the context of acne, tretinoin unclogs pores, reduces acne breakouts, and diminishes the appearance of fine lines and wrinkles . When used for leukemia, it forces the primary cancerous promyelocytes to differentiate and mature into neutrophils .
Action Environment
The action, efficacy, and stability of tretinoin can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the presence of other topical acne medications, which can enhance its penetration . Furthermore, the drug’s stability can be influenced by storage conditions, with exposure to light and heat potentially degrading the medication .
安全和危害
未来方向
Retinoids, including tretinoin, have been extensively studied for their utility in cancer prevention and treatment . Ongoing phase 3 randomized trials aim to definitively characterize the role of retinoids in non-small cell lung cancer . The promising potential of retinoid nanoformulations requires a more comprehensive evaluation with additional studies to support the preliminary findings .
属性
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-YCNIQYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Record name | tretinoin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tretinoin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13497-05-7 (hydrochloride salt) | |
| Record name | Tretinoin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021239 | |
| Record name | Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 g/100 mL | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown. | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tretinoin | |
CAS RN |
302-79-4, 97950-17-9 | |
| Record name | Retinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretinoin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Retinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tretinoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tretinoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRETINOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tretinoin interact with its target at a cellular level?
A1: Tretinoin exerts its effects by binding to nuclear retinoic acid receptors (RARα, RARβ, and RARγ) within cells. [] This binding leads to the activation or suppression of gene expression, ultimately influencing cellular processes like proliferation, differentiation, and inflammation.
Q2: What are the downstream effects of tretinoin binding to RARs in the context of acne treatment?
A2: Tretinoin primarily targets the sebaceous glands, reducing their size and sebum production. [] It achieves this by decreasing the proliferation of sebocytes and inhibiting their differentiation. [, ] Additionally, tretinoin exhibits anti-inflammatory activities, further contributing to its efficacy in treating acne. [, ]
Q3: Tretinoin is known to be effective against photoaging. How does its interaction with RARs contribute to these beneficial effects?
A3: Tretinoin promotes epidermal thickening and increases the number of epidermal cell layers, suggesting it stimulates cellular renewal. [] It has also been shown to improve collagen synthesis, reduce the appearance of fine wrinkles, and improve skin texture, contributing to its anti-aging effects. [, , ]
Q4: What is the molecular formula and weight of tretinoin?
A4: The chemical name for tretinoin is (all-E)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclonexen-1-yl)-2,4,6,8-nonatetraenoic acid. Its molecular formula is C20H28O2, and its molecular weight is 300.44. []
Q5: How does the stability of tretinoin in topical formulations vary?
A5: Tretinoin is known to be unstable under certain conditions, particularly when exposed to light and oxidizing agents. [] Different formulations offer varying degrees of protection against degradation. For example, tretinoin gel microsphere formulations have shown better stability against photodegradation compared to traditional tretinoin gels. []
Q6: Does the scientific literature provided discuss catalytic properties or applications of tretinoin?
A6: The provided articles primarily focus on the therapeutic applications of tretinoin, particularly in dermatology. Information regarding any potential catalytic properties or applications is not discussed.
Q7: Have any computational chemistry studies been conducted on tretinoin or its isomers?
A8: Yes, quantum mechanical calculations have been used to compare the molecular shape and electrostatic potential of tretinoin and its isomer, isotretinoin. [] These calculations suggest that both isomers have similar biochemical interactions, potentially leading to similar adverse effects. []
Q8: How does the isomerism of tretinoin and isotretinoin influence their effects on the skin?
A9: While both tretinoin and isotretinoin enhance viable epidermis thickness and cell layer numbers, isotretinoin demonstrates more pronounced effects. [] Specifically, isotretinoin treatment resulted in increased horny layer thickness compared to tretinoin. []
Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of tretinoin?
A9: Various approaches have been investigated, including:
- Microencapsulation: Tretinoin gel microsphere formulations encapsulate the active ingredient, providing better protection against photodegradation and degradation by benzoyl peroxide. [, , ]
- Liposomal Delivery: Liposomes containing tretinoin have been studied as a potential drug delivery system, aiming to improve stability and enhance skin penetration. []
- Cyclodextrin Complexation: The formation of a tretinoin-cyclodextrin complex has been investigated as a means to enhance the solubility of tretinoin. []
Q10: What is known about the percutaneous absorption of tretinoin from topical formulations?
A11: Percutaneous absorption of tretinoin is generally low. One study found that the mean percutaneous absorption of tretinoin from a 2% mequinol/0.01% tretinoin solution was about 4.5%. [] Another study showed that tretinoin plasma levels did not increase above endogenous levels following topical application of a clindamycin phosphate/tretinoin gel. []
Q11: How does the formulation of tretinoin influence its skin penetration?
A12: Formulation plays a crucial role in tretinoin's skin penetration. For instance, micronized tretinoin gel, with its optimal particle size, exhibits more efficient delivery compared to other formulations like tretinoin microsphere gel. []
Q12: What preclinical models have been used to study the effects of tretinoin on wound healing?
A13: Porcine models have been used to investigate the impact of topical tretinoin on epithelial wound healing in partial-thickness wounds. [] Results suggest that while pretreatment with tretinoin can accelerate healing, continued application directly on wounds may retard re-epithelialization due to persistent inflammation. [, ]
Q13: What in vitro models have been used to investigate the effects of tretinoin on keloid-derived fibroblasts?
A14: Studies have compared the expression of matrix metalloproteinases (MMPs) in keloid-derived fibroblasts versus normal dermal fibroblasts. [] These studies revealed a significant upregulation of MMP-13 and downregulation of MMP-1 and MMP-8 in keloid-derived fibroblasts. [] Further research demonstrated that tretinoin could reverse this abnormal MMP expression profile, suggesting its potential therapeutic use for keloids. []
Q14: What safety considerations are associated with the use of topical tretinoin?
A15: While generally considered safe and effective, topical tretinoin can cause side effects such as skin irritation, dryness, redness, and scaling. [, , ] The severity of these effects can vary depending on the individual, formulation used, and frequency of application. [, , , ]
Q15: Beyond traditional topical formulations, what alternative delivery systems have been explored for tretinoin?
A16: Researchers have investigated the use of nanocarriers like nanosuspensions and nanoemulsions for topical tretinoin delivery. [] These systems aim to enhance drug stability, improve skin penetration, and potentially reduce side effects. []
Q16: Are there any established biomarkers for predicting the efficacy of tretinoin therapy or for monitoring treatment response?
A17: While the research provided does not identify specific biomarkers for tretinoin efficacy or treatment response, gene expression profiling has been explored. One study revealed that both tretinoin and a cosmetic formulation containing retinyl propionate reversed a consensus gene signature associated with aging, indicating potential for developing biomarkers based on gene expression changes. []
Q17: What analytical methods are commonly used to quantify tretinoin in pharmaceutical formulations?
A18: High-performance liquid chromatography (HPLC) is frequently employed to measure tretinoin levels in pharmaceutical preparations. [, , ] This technique allows for accurate quantification of the drug, ensuring quality control and product consistency. []
Q18: What methods have been explored for quantifying tretinoin in biological samples?
A19: Gas chromatography coupled with mass spectrometry (GC/MS) has been utilized to determine tretinoin levels in plasma samples. [] This highly sensitive technique enables the detection and quantification of tretinoin, even at low concentrations. []
Q19: What are some alternative methods for quantifying tretinoin in pharmaceutical formulations?
A20: Visible spectrophotometry has been explored as a simple and cost-effective method for quantifying tretinoin. [] This approach utilizes the reaction between tretinoin and phosphomolybdic acid to form a colored complex, which can be measured spectrophotometrically. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((2-(2-Hydroxyethoxy)ethyl)amino)-4H-benzo[h]chromen-4-one](/img/structure/B1684134.png)
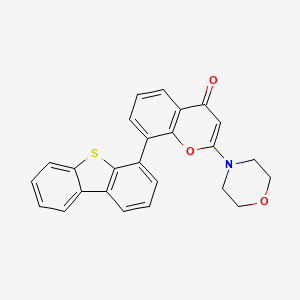
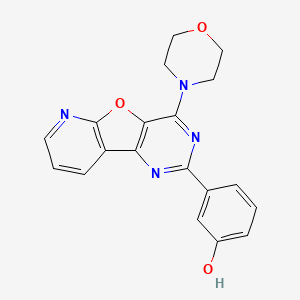


![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)

